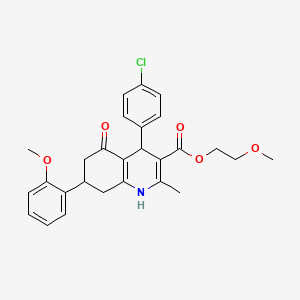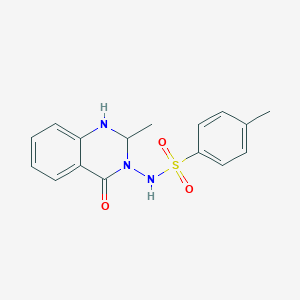![molecular formula C16H11F6N3O4 B11077781 5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B11077781.png)
5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethoxyphenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a trifluoromethoxybenzaldehyde, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, imidazolidine derivatives, and substituted trifluoromethoxyphenyl compounds.
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-METHOXY-PHENYL]-5-(METHYL)IMIDAZOLIDINE-2,4-DIONE
- 5-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE
Uniqueness
Compared to similar compounds, 5-{[(FURAN-2-YL)METHYL]AMINO}-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)IMIDAZOLIDINE-2,4-DIONE is unique due to the presence of both the furan ring and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F6N3O4 |
|---|---|
Molecular Weight |
423.27 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H11F6N3O4/c17-15(18,19)14(23-8-11-2-1-7-28-11)12(26)25(13(27)24-14)9-3-5-10(6-4-9)29-16(20,21)22/h1-7,23H,8H2,(H,24,27) |
InChI Key |
XVEBVCQIGMURLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
![methyl 11-(4-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077712.png)
![(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11077719.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11077739.png)
![(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077741.png)


![2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11077751.png)
![anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide](/img/structure/B11077753.png)
![(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11077754.png)
![ethyl 2',3'-dioxo-2',6'-dihydro-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-1'-carboxylate](/img/structure/B11077758.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide](/img/structure/B11077763.png)

